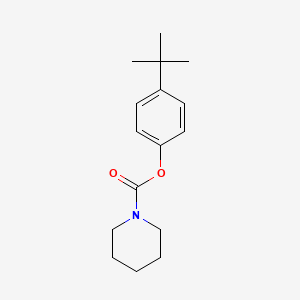

4-tert-butylphenyl piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-butylphenyl piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2. It is also known by its IUPAC name, 1-Piperidinecarboxylic acid, 4-phenyl-, 1,1-dimethylethyl ester . This compound is a member of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl piperidine-1-carboxylate typically involves the esterification of 4-phenylpiperidine-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-butylphenyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Applications De Recherche Scientifique

4-tert-butylphenyl piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: This compound is used in the development of biochemical assays and as a probe in molecular biology studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurological disorders.

Mécanisme D'action

The mechanism of action of 4-tert-butylphenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another similar compound used in PROTAC development.

Uniqueness

4-tert-butylphenyl piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, making it more stable and less reactive compared to similar compounds .

Activité Biologique

4-tert-butylphenyl piperidine-1-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₃NO₂

- IUPAC Name : 1-Piperidinecarboxylic acid, 4-phenyl-, 1,1-dimethylethyl ester

- CAS Number : 694472-69-0

This compound features a piperidine ring substituted with a tert-butyl group and a phenyl group, which contributes to its unique biological properties.

Target Pathways

This compound is primarily known for its role in the development of proteolysis targeting chimeras (PROTACs) . PROTACs are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome pathway, which is crucial for regulating protein levels in cells. The compound acts as a semi-flexible linker that connects the ligand to an E3 ligase, facilitating the ubiquitination and subsequent degradation of specific proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. It has been shown to exhibit activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | 3.125 - 100 |

These findings suggest that this compound could be further explored for its potential as an antibacterial and antifungal agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related piperidine compounds:

- Study on Antibacterial Activity :

- Development of PROTACs :

Medicinal Chemistry

The compound serves as an intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and other diseases. Its role in PROTAC technology positions it as a promising tool in drug discovery aimed at precision medicine.

Industrial Usage

In addition to its pharmaceutical applications, this compound is employed in producing specialty chemicals and agrochemicals, showcasing its versatility beyond medicinal uses .

Propriétés

IUPAC Name |

(4-tert-butylphenyl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)13-7-9-14(10-8-13)19-15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPPGXNQBIWJMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.